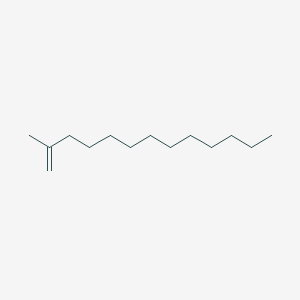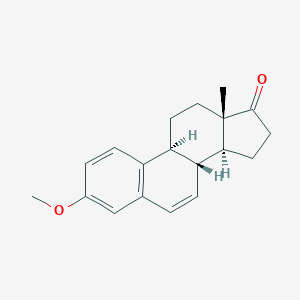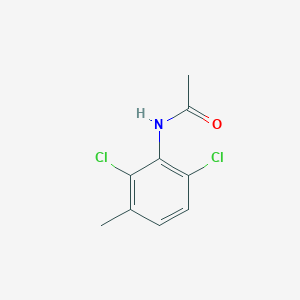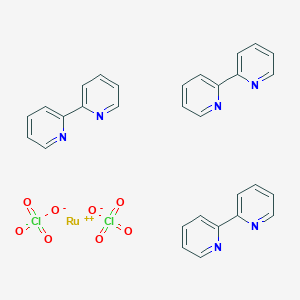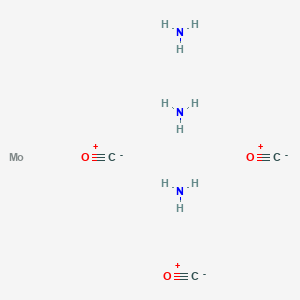
Triamminemolybdenum(0) tricarbonyl
描述
Triamminemolybdenum(0) tricarbonyl, or TMT, is a coordination compound of molybdenum(0) with three carbonyl ligands and one triammine ligand. It was first synthesized in the early 20th century, and has since been used in a variety of scientific research applications. TMT has a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of Triamminemolybdenum(0) tricarbonyl can be achieved through the reduction of molybdenum hexacarbonyl with ammonia.
Starting Materials
Molybdenum hexacarbonyl, Ammonia
Reaction
Add molybdenum hexacarbonyl to a reaction flask, Introduce ammonia gas into the flask, Heat the mixture to 150-200°C, Maintain the reaction temperature for several hours, Cool the mixture to room temperature, Filter the resulting solid, Wash the solid with diethyl ether, Dry the product under vacuum
科学研究应用
TMT has been used in a variety of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of alkenes. It has also been used in the synthesis of a variety of organic compounds, such as amines, aldehydes, and ketones. Additionally, TMT has been used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of TMT is not fully understood. However, it is believed that the molybdenum atom in TMT acts as an electron donor, while the three carbonyl ligands act as electron acceptors. This enables the molybdenum atom to transfer electrons to other molecules in the reaction, thus facilitating the desired chemical reaction.
生化和生理效应
TMT has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to stimulate the activity of certain enzymes, such as phospholipase A2. Additionally, TMT has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to modulate the expression of certain genes, such as the gene encoding for the protein FGF-2.
实验室实验的优点和局限性
TMT has several advantages for lab experiments. It is relatively inexpensive, and is relatively easy to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using TMT in lab experiments. It is not as effective as some other catalysts, and can be difficult to handle due to its reactivity.
未来方向
TMT has a wide range of potential future directions. It could be used as a catalyst for the synthesis of more complex organic compounds. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the mechanism of action of various enzymes and proteins, and to modulate the expression of various genes.
属性
IUPAC Name |
azane;carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamminemolybdenum(0) tricarbonyl | |
CAS RN |
18177-91-8 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamminemolybdenum tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



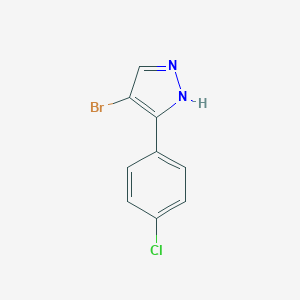
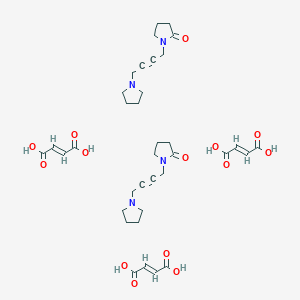
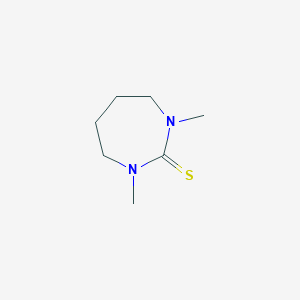
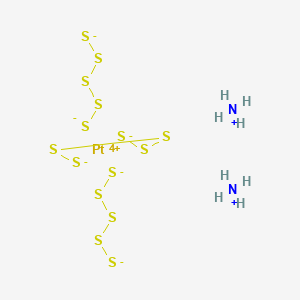
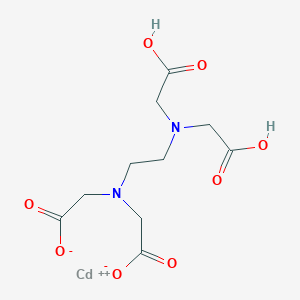
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
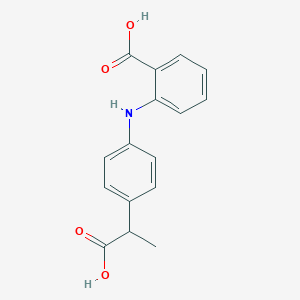

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
